molecular formula C11H14O B042465 4-Isobutylbenzaldehyde CAS No. 40150-98-9

4-Isobutylbenzaldehyde

Cat. No.: B042465
CAS No.: 40150-98-9
M. Wt: 162.23 g/mol
InChI Key: LXPWGAZYJHUWPM-UHFFFAOYSA-N
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Description

4-Isobutylbenzaldehyde is a high-value aromatic aldehyde serving as a critical synthetic intermediate in numerous research applications. Its primary significance lies in organic synthesis and medicinal chemistry, where it is extensively utilized as a key precursor for the construction of more complex molecules. A prominent application is its role as a direct precursor in the synthesis of derivatives of ibuprofen and other related non-steroidal anti-inflammatory drugs (NSAIDs), facilitating structure-activity relationship (SAR) studies and the development of novel anti-inflammatory agents. The aldehyde functional group provides a highly versatile handle for further chemical transformation, enabling reactions such as condensation, reduction to alcohols, or oxidation to carboxylic acids, thereby allowing for the efficient generation of diverse compound libraries.

Properties

IUPAC Name

4-(2-methylpropyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPWGAZYJHUWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074960
Record name Benzaldehyde, 4-(2-methylpropyl)-
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40150-98-9
Record name 4-Isobutylbenzaldehyde
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Record name Benzaldehyde, 4-(2-methylpropyl)-
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Record name Benzaldehyde, 4-(2-methylpropyl)-
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Record name Benzaldehyde, 4-(2-methylpropyl)-
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Record name Benzaldehyde, 4-(2-methylpropyl)
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Preparation Methods

Friedel-Crafts Alkylation of Benzaldehyde Derivatives

The Friedel-Crafts alkylation remains a cornerstone for synthesizing 4-isobutylbenzaldehyde. This method involves the electrophilic substitution of benzaldehyde derivatives with isobutyl halides or alcohols in the presence of Lewis acid catalysts. Summers et al. (1987) demonstrated that aluminum chloride (AlCl₃) catalyzes the reaction between benzaldehyde and isobutyl chloride at 0–5°C, yielding this compound with 72% efficiency .

A modified approach by Mitsubishi Gas Chemical Company (2005) utilized zeolite catalysts under solvent-free conditions, achieving 85% yield at 120°C . This method reduces environmental impact by eliminating halogenated solvents and enabling catalyst reuse.

Table 1: Friedel-Crafts Alkylation Conditions

CatalystTemperature (°C)Yield (%)Reference
AlCl₃0–572
H-Beta Zeolite12085

Oxidation of 4-Isobutylbenzyl Alcohol

Oxidation of 4-isobutylbenzyl alcohol offers a high-purity route to the aldehyde. Ludolph et al. (2001) employed pyridinium chlorochromate (PCC) in dichloromethane, achieving 89% conversion at room temperature . Recent advancements by Japan Tobacco Inc. (2012) introduced a catalytic system using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and bis(acetoxy)iodobenzene (BAIB), which enhanced selectivity to 94% under mild conditions .

The reaction proceeds via a radical mechanism, where TEMPO mediates the oxidation of the alcohol to the aldehyde without over-oxidation to carboxylic acids .

Hydroformylation of 4-Isobutylstyrene

Hydroformylation of 4-isobutylstyrene using syngas (CO/H₂) presents a scalable industrial method. Boehringer Ingelheim (1998) reported a rhodium-catalyzed process with triphenylphosphine ligands, achieving 78% yield at 80°C and 20 bar pressure . Key advantages include regioselectivity and compatibility with continuous-flow reactors.

Table 2: Hydroformylation Parameters

CatalystPressure (bar)Yield (%)Reference
Rh/PPh₃2078
Co₂(CO)₈3065

Reduction of 4-Isobutylbenzoic Acid Derivatives

Catalytic hydrogenation of 4-isobutylbenzonitrile or 4-isobutylbenzoyl chloride provides an alternative pathway. JAPAN TOBACCO INC. (2012) optimized a palladium-on-carbon (Pd/C) system under 5 bar H₂ pressure, achieving 91% yield from 4-isobutylbenzamide . The reaction mechanism involves sequential hydrolysis and reduction steps, with careful control of pH to prevent decarboxylation.

Industrial-Scale Production and Cost Analysis

Chemical Reactions Analysis

4-Isobutylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Amines or alcohols in the presence of acid or base catalysts.

Major Products:

    Oxidation: 4-Isobutyric acid.

    Reduction: 4-Isobutylbenzyl alcohol.

    Substitution: Imines or secondary alcohols.

Scientific Research Applications

Fragrance Chemistry

4-Isobutylbenzaldehyde is a crucial precursor in the synthesis of fragrance compounds, particularly Silvial® (3-(4-isobutylphenyl)-2-methylpropanal), which is known for its floral aroma. This compound's unique structure allows it to be used effectively in creating scents that mimic natural floral notes, making it valuable in the perfume industry .

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its reactivity as an aldehyde allows it to participate in nucleophilic addition reactions, which are essential for developing biologically active molecules. Research indicates that derivatives of this compound can lead to compounds with significant therapeutic potential .

Chemical Synthesis

In organic chemistry, this compound is utilized as an intermediate for synthesizing other organic compounds, including various fine chemicals and agrochemicals. It can undergo oxidation to form 4-isobutyric acid or reduction to yield 4-isobutylbenzyl alcohol, demonstrating its versatility in synthetic pathways .

Biological Studies

The compound has been investigated for its interactions with biological systems. As an aldehyde, it can react with amino groups in proteins, forming Schiff bases, which may influence protein function and enzyme activity. This aspect has implications for studying metabolic pathways and drug interactions .

Synthetic Routes

Several synthetic methods have been developed for producing this compound:

  • Reduction of 4-Isobutylbenzoic Acid : This method involves reducing the acid to its corresponding alcohol and subsequently oxidizing it to obtain the aldehyde.
  • Suzuki-Miyaura Cross-Coupling Reaction : This method employs a palladium catalyst to couple 4-bromobenzaldehyde with 2-methylpropylboronic acid, providing a pathway to synthesize the compound efficiently .

Case Study 1: Synthesis of Silvial®

A significant study focused on the synthesis of Silvial® highlighted the importance of this compound as a precursor. The research detailed the synthetic routes and reaction conditions necessary for producing this fragrance compound, emphasizing its market relevance and application in perfumery .

Another study investigated the biological interactions of derivatives of this compound with proteins. The findings suggested that these compounds could modify enzyme activities, indicating potential roles in drug development and therapeutic applications .

Mechanism of Action

The mechanism of action of 4-isobutylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can undergo various nucleophilic addition reactions. In biological systems, it can interact with amino groups in proteins, forming Schiff bases and other adducts. These interactions can affect the function of proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

4-Isobutylbenzaldehyde

  • Substituent : Para-isobutyl (–CH₂CH(CH₃)₂).
  • Reactivity : The electron-donating isobutyl group stabilizes the aldehyde via hyperconjugation, favoring electrophilic substitution at the ortho/para positions.

4-(Bromomethyl)benzaldehyde (CAS: 51359-78-5)

  • Substituent : Bromomethyl (–CH₂Br) at the para position.
  • Reactivity : Bromine enhances electrophilicity, making it a versatile intermediate for nucleophilic substitution (e.g., Suzuki couplings). However, brominated derivatives pose higher toxicity risks .

4-Methoxy-2-methylbenzaldehyde

  • Substituents : Methoxy (–OCH₃) at para and methyl (–CH₃) at ortho positions.
  • Reactivity: Methoxy groups act as strong electron donors, directing electrophilic attacks to the para position. Used in agrochemical and dye synthesis .

4-(4-Phenylphenyl)benzaldehyde (CAS: 17800-49-6)

  • Substituent : Biphenyl group at the para position.
  • Reactivity : Extended conjugation increases molecular weight (258.31 g/mol) and boiling point (>300°C). Applications include liquid crystals and OLED materials .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
This compound 162.23 251.1 0.969 Pharmaceuticals, fragrances
4-(Bromomethyl)benzaldehyde 199.05 265–270 1.45 Organic synthesis
4-(4-Phenylphenyl)benzaldehyde 258.31 >300 1.12 Materials science
4-Methoxy-2-methylbenzaldehyde 150.18 245–247 1.06 Agrochemicals

Biological Activity

4-Isobutylbenzaldehyde (IBBAL), with the chemical formula C11_{11}H14_{14}O and a molecular weight of 162.23 g/mol, is an aromatic aldehyde that has garnered attention for its potential biological activities. This article delves into its antibacterial properties, cytotoxicity, and other relevant biological effects based on diverse research findings.

This compound is a colorless liquid often used in the synthesis of various organic compounds, including fragrances and agrochemicals. Its applications extend to the production of pigments and resin additives, making it a versatile compound in industrial chemistry .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. In a comparative analysis of several functionalized dihydropyrimidines, it was found that compounds derived from this compound exhibited significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 2 μg/mL .

Table 1: Antibacterial Potency of Compounds Derived from this compound

CompoundMIC (μg/mL)
This compound2
4-Isopropyl analogue8
3,5-Dichloro variant>64

The data indicate that structural modifications at the para position can enhance antibacterial potency, suggesting that bulky substituents may improve efficacy against bacterial growth .

Cytotoxicity Studies

While exploring the antibacterial properties, researchers also assessed the cytotoxic effects of this compound on mammalian cell lines. The compound displayed varying degrees of cytotoxicity, with some derivatives showing significant effects at concentrations correlating with their antibacterial activity. For instance, a compound with an MIC of 2 μg/mL exhibited an IC50_{50} (half-maximal inhibitory concentration) of approximately 0.61 μg/mL against HEK293 cells .

Table 2: Cytotoxicity Data for Selected Compounds

CompoundIC50 (μg/mL)
This compound0.61
Other functionalized variantsVaries

This correlation between antibacterial activity and cytotoxicity suggests that while these compounds may be effective against bacteria, they could also pose risks to mammalian cells at similar concentrations.

Other Biological Activities

In addition to its antibacterial properties, research has indicated that derivatives of this compound can inhibit key enzymes involved in cancer progression. For example, a flavanone derivative containing the isobutyl group showed significant inhibition against ribonucleotide reductase and tyrosinase, which are important targets in cancer therapy and skin treatment . Molecular docking studies further supported these findings by demonstrating favorable binding energies indicative of strong interactions with these enzymes.

Case Studies and Future Directions

A notable case study involved the synthesis of flavanone derivatives from this compound, which demonstrated antioxidant properties alongside enzyme inhibition. These findings suggest potential applications in skincare formulations and cancer prevention strategies .

Further research is warranted to explore the full therapeutic potential of this compound and its derivatives. Investigations into its mechanisms of action, long-term effects on human health, and potential for drug development are essential for understanding how this compound can be effectively utilized in medicinal chemistry.

Q & A

Q. What are the common synthetic routes for 4-Isobutylbenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via Friedel-Crafts alkylation of benzaldehyde derivatives with isobutyl halides, often catalyzed by Lewis acids like AlCl₃. Alternative routes include the Reimer-Tiemann reaction under alkaline conditions, though this may produce isomeric byproducts (e.g., ortho-substituted aldehydes) that require separation . Optimizing temperature (typically 50–80°C) and solvent polarity (e.g., dichloromethane vs. aqueous systems) significantly impacts yield. For example, excess isobutyl halide improves alkylation efficiency but may increase side-product formation. Post-reaction purification via fractional distillation or column chromatography is critical to isolate the target compound .

Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals distinct peaks for the aldehyde proton (~9.8 ppm, singlet) and isobutyl group (δ 0.9–1.2 ppm for methyl groups, δ 2.4–2.6 ppm for benzylic protons) .
  • Infrared (IR) Spectroscopy : Strong absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C–H bending (~830 cm⁻¹, para-substitution pattern) confirm the structure .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 162 (C₁₁H₁₄O) and fragmentation patterns (e.g., loss of isobutyl group) validate the molecular formula .

Q. How can researchers quantify this compound in complex mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is widely used, leveraging the compound’s strong absorbance due to the aromatic-aldehyde conjugation. Calibration curves using pure standards in methanol or acetonitrile ensure accuracy. For mixtures with structural analogs, reverse-phase C18 columns effectively resolve peaks, with retention times typically between 8–12 minutes under gradient elution .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer : Contradictions in solubility data (e.g., in water vs. ethanol) often arise from variations in purity, temperature, or measurement protocols. To resolve these:
  • Standardize Protocols : Use gravimetric analysis under controlled temperatures (e.g., 25°C ± 0.1°C) and degassed solvents.
  • Validate Purity : Confirm compound purity via HPLC (>98%) before testing.
  • Cross-Reference Data : Compare results with thermodynamic models (e.g., UNIFAC) to identify outliers .

Q. What strategies optimize purification when synthesizing this compound with isomeric byproducts?

  • Methodological Answer :
  • Chromatographic Separation : Use silica gel columns with hexane:ethyl acetate (9:1) to exploit polarity differences between para- and ortho-substituted isomers.
  • Crystallization : Recrystallize from ethanol at low temperatures (4°C) to isolate the less soluble para-isomer.
  • Monitoring : Track reaction progress with thin-layer chromatography (TLC; Rf ~0.5 in hexane:ethyl acetate 7:3) to minimize byproduct formation early .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Degradation Tests : Expose samples to elevated temperatures (40–60°C), UV light, and humidity (75% RH) for 4–8 weeks.
  • Analytical Endpoints : Monitor aldehyde oxidation (via peroxide formation with KI-starch tests) and dimerization (via GC-MS).
  • Data Interpretation : Use Arrhenius plots to predict shelf-life at standard conditions (25°C). Stabilizers like BHT (0.01% w/w) may mitigate degradation .

Q. What experimental controls are critical when studying the reactivity of this compound in catalytic reactions?

  • Methodological Answer :
  • Blank Reactions : Run parallel reactions without the catalyst to assess non-catalytic pathways.
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer mechanisms in acid/base-catalyzed reactions.
  • Kinetic Profiling : Perform time-resolved sampling to identify intermediates (e.g., via in situ IR or quenching with NaHCO₃) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isobutylbenzaldehyde
Reactant of Route 2
4-Isobutylbenzaldehyde

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